4-Bromo-5-ethoxy-2-fluorobenzaldehyde
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Overview
Description
4-Bromo-5-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivativesThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
For industrial production, the process is scaled up, and the reaction conditions are optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
4-Bromo-5-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 4-Bromo-5-ethoxy-2-fluorobenzoic acid .
Scientific Research Applications
4-Bromo-5-ethoxy-2-fluorobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and fluorine groups can influence the compound’s reactivity and binding affinity. These substituents can enhance the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparison with Similar Compounds
4-Bromo-5-ethoxy-2-fluorobenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzaldehyde: Lacks the ethoxy group, which can affect its reactivity and applications.
2-Bromo-5-fluorobenzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior and uses.
4-Ethoxy-2-fluorobenzaldehyde:
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
4-bromo-5-ethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-5H,2H2,1H3 |
InChI Key |
BKHFURJJQKDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)Br |
Origin of Product |
United States |
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